10-Hydroxystearic Acid

PPARα agonism Anti-aging Cosmetic active ingredients

Choose 10‑Hydroxystearic Acid (10‑HSA, CAS 638‑26‑6) for its irreplaceable positional specificity at the C10 hydroxyl. Unlike 9‑HSA or 12‑HSA, 10‑HSA delivers 15.7× PPARα induction and a 2.12× increase in collagen type I synthesis in human dermal fibroblasts, powering premium anti‑aging skincare. Its elevated melting point (78.5–79.5 °C vs. 69–70 °C for stearic acid) ensures thermal stability in bio‑based lubricant thickeners and polymer additives. For organogel applications, 10‑HSA uniquely forms stable gels in paraffin oil with high solvent selectivity, whereas 12‑HSA gels broad‑spectrum and 9‑HSA fails to gel. Also serves as a strategic feedstock for biocatalytic synthesis of 10,12‑dihydroxystearic acid, a next‑generation biosurfactant outperforming oleic and ricinoleic acids. Insist on authentic C10‑hydroxy positional isomer to guarantee functional performance and product stability.

Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
CAS No. 638-26-6
Cat. No. B1240662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxystearic Acid
CAS638-26-6
Synonyms10-hydroxy-octadecanoic acid
10-hydroxyoctadecanoic acid
10-hydroxystearic acid
Molecular FormulaC18H36O3
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCCC(=O)O)O
InChIInChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
InChIKeyPAZZVPKITDJCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Hydroxystearic Acid (10-HSA, CAS 638-26-6): Properties, Specifications, and Procurement Overview


10-Hydroxystearic acid (10-HSA, CAS 638-26-6) is an 18-carbon, internal mono-hydroxy fatty acid with the IUPAC name 10-hydroxyoctadecanoic acid and molecular formula C18H36O3 . It is a regioisomer of the commercially important 12-hydroxystearic acid (12-HSA) and is typically produced via the enzymatic hydration of oleic acid using oleate hydratases, which yield the chiral (R)-enantiomer with high stereoselectivity [1][2]. The compound exists as a white crystalline solid at room temperature with a melting point reported in the range of 79–82°C . 10-HSA functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and has demonstrated the capacity to stimulate collagen synthesis in human dermal fibroblasts . Its amphiphilic nature and intermediate hydroxyl group position confer distinct physicochemical behaviors that differentiate it from both non-hydroxylated fatty acids and other regioisomeric hydroxy fatty acids.

Why 10-Hydroxystearic Acid Cannot Be Directly Substituted with Stearic Acid or Other Regioisomeric Hydroxy Fatty Acids


The position of the hydroxyl group on the C18 alkyl chain is the primary determinant of intermolecular hydrogen-bonding patterns, supramolecular assembly, and biological receptor interactions in hydroxy fatty acids [1]. Moving the hydroxyl group by just one carbon atom—from position 12 to 10—dramatically alters the compound's ability to self-assemble into organogels, its melting point, and its potency as a PPARα agonist [2][3]. Furthermore, the presence of the hydroxyl group itself distinguishes 10-HSA from unsubstituted stearic acid, conferring amphiphilicity, higher melting points, and entirely distinct biological activity profiles [4]. Consequently, substituting 10-HSA with stearic acid, 9-HSA, 12-HSA, or 17-HSA in a formulation or research protocol will result in quantitatively different outcomes in gelation behavior, collagen stimulation, and lipid metabolism modulation. The following quantitative evidence demonstrates the precise magnitude of these differences.

10-Hydroxystearic Acid (10-HSA) Quantitative Comparative Evidence: PPARα Agonism, Collagen Synthesis, and Organogelation


10-HSA is a 3.2-Fold More Potent PPARα Agonist than 12-HSA and 8.7-Fold More Potent than Stearic Acid in Luciferase Reporter Assays

In a head-to-head comparison using a luciferase reporter gene assay, (R)-10-hydroxystearic acid (10-HSA) induced PPARα activity by 15.7-fold over baseline. This was significantly greater than the induction observed for 9-HSA (10.1-fold), 12-HSA (4.9-fold), 17-HSA (1.7-fold), and stearic acid (SA, 1.8-fold) [1]. The difference between 10-HSA and 12-HSA represents a 3.2-fold higher potency for 10-HSA. Compared to stearic acid, 10-HSA is approximately 8.7-fold more potent.

PPARα agonism Anti-aging Cosmetic active ingredients

10-HSA Stimulates Collagen Type I Synthesis by 2.12-Fold in Primary Human Fibroblasts, Whereas 12-HSA and Stearic Acid Show No Significant Effect

In primary human dermal fibroblasts, treatment with (R)-10-HSA increased collagen type I levels by 2.12-fold (p < 0.05) compared to untreated controls, as assessed by immunohistochemistry. Under identical conditions, 9-HSA increased collagen type I by 1.56-fold, while 12-HSA and stearic acid (SA) exhibited no statistically significant effect over the untreated control [1]. Proteomic analysis further confirmed that only 10-HSA significantly increased levels of collagen alpha-1(I), alpha-2(I), alpha-1(III), and alpha-2(V) proteins, with the increases for collagen alpha-1(I) and alpha-2(I) being significantly different between 10-HSA and 12-HSA (p < 0.01) [1].

Collagen synthesis Skin aging Dermal fibroblast

10-HSA Displays Intermediate Organogelation Behavior: Forms Stable Gels Only in Paraffin Oil, Unlike 12-HSA (Broad Gelator) and 9-HSA (Non-Gelator)

A systematic study of the gelation behavior of (R)-10-HSA across various organic solvents revealed that it forms a stable organogel exclusively in paraffin oil, whereas it crystallizes in other solvents tested (e.g., toluene, acetonitrile, ethanol) [1]. This behavior contrasts sharply with its positional homologues: (R)-12-HSA is a well-known low-molecular-weight organogelator capable of gelling a wide range of organic solvents and oils, while (R)-9-HSA does not form organogels at all and instead crystallizes in all solvents examined [1]. The intermediate position of the hydroxyl group in 10-HSA confers a unique balance between solubility and self-assembly that is distinct from both 9-HSA and 12-HSA.

Organogel Low-molecular-weight gelator Lubricant thickener

10-HSA Exhibits a Higher Melting Point (79-82°C) than Stearic Acid (69-70°C), Indicating Stronger Intermolecular Hydrogen Bonding

The melting point of 10-hydroxystearic acid is consistently reported in the range of 78.5–79.5°C to 81–82°C, which is approximately 9–12°C higher than the melting point of the corresponding straight-chain fatty acid, stearic acid (69–70°C) [1]. This elevation in melting point is attributed to the introduction of the hydroxyl group, which enables additional intermolecular hydrogen bonding beyond the carboxylic acid dimerization observed in stearic acid. This thermal property contributes to the compound's role in stabilizing adipocere and influences its solid-state behavior in formulations.

Melting point Thermal stability Physicochemical properties

10-HSA and 12-HOA Exhibit Stronger Suppression of Lipid Accumulation in 3T3-L1 Adipocytes than 12-HSA

A comparative study evaluating the effects of four hydroxy fatty acids on lipid accumulation in 3T3-L1 preadipocytes found that 10-hydroxystearic acid (10-hSA) and 12-hydroxyoleic acid (12-hOA) exhibited the strongest suppression of lipid accumulation, followed by 12-hydroxystearic acid (12-hSA) and 9,12-dihydroxystearic acid (9,12-hSA) [1]. The trend in lipid accumulation suppression paralleled the observed reduction in glycerol-3-phosphate dehydrogenase (GPDH) activity, a marker of adipocyte differentiation. This indicates that 10-HSA is more effective than its positional isomer 12-HSA in inhibiting adipogenesis in this cellular model.

Lipid metabolism Adipogenesis Obesity research

Optimal Research and Industrial Application Scenarios for 10-Hydroxystearic Acid (10-HSA) Based on Quantitative Differentiation


Anti-Aging Cosmetic Formulations Requiring Potent PPARα Agonism and Collagen Stimulation

Based on its 3.2-fold higher PPARα agonism compared to 12-HSA and its unique ability to stimulate collagen type I synthesis by 2.12-fold (where 12-HSA shows no effect), 10-HSA is the preferred hydroxy fatty acid for anti-aging skincare products targeting collagen production and skin rejuvenation [1]. Formulators should select 10-HSA over 12-HSA or stearic acid when the primary mechanism of action relies on PPARα activation or dermal fibroblast collagen synthesis. The synergistic effect of 10-HSA with retinol (+240% increase in collagen III vs. +47% for retinol alone) further supports its inclusion in advanced retinoid-containing formulations [1].

Selective Organogelators for Paraffin Oil-Based Lubricating Greases and Controlled-Release Systems

For applications requiring a lubricating grease thickener or an organogel matrix that specifically targets paraffin oil, 10-HSA offers a unique advantage over the broad-spectrum gelator 12-HSA. The finding that 10-HSA forms stable gels exclusively in paraffin oil, while crystallizing in other solvents, provides formulators with a precisely controlled gelation trigger [2]. This selectivity is valuable for designing oil-specific delivery systems or for grease formulations where compatibility with multiple oil types must be strictly managed. Patents have also described the biocatalytic production of (R)-10-HSA for use as a grease thickener, indicating industrial relevance [3].

In Vitro Screening for Adipogenesis Inhibitors in Obesity and Metabolic Disorder Research

10-HSA demonstrates stronger suppression of lipid accumulation in 3T3-L1 adipocytes compared to its positional isomer 12-HSA [4]. Researchers investigating natural or bio-derived inhibitors of adipocyte differentiation should prioritize 10-HSA over 12-HSA when selecting a hydroxy fatty acid for comparative studies or as a tool compound to modulate PPARα-mediated lipid metabolism pathways. The correlation between reduced lipid accumulation and decreased GPDH activity suggests a mechanistic link to adipogenesis that warrants further investigation.

Formulations Requiring Elevated Thermal Stability or Solid-State Handling Advantages

With a melting point 9–12°C higher than stearic acid (79–82°C vs. 69–70°C), 10-HSA offers enhanced thermal stability in solid formulations or during processing [5]. This property is particularly relevant for cosmetic stick formulations, solid lipid nanoparticles, or any application where a higher melting point fatty acid component is desired to prevent softening or melting during storage or use. The presence of the internal hydroxyl group also alters crystal packing and polymorphism compared to stearic acid, which can be exploited to tune the texture and sensory properties of finished products.

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